molecular formula C7H7BrN2 B6180005 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole CAS No. 2624134-85-4

4-bromo-1-ethyl-3-ethynyl-1H-pyrazole

Cat. No.: B6180005
CAS No.: 2624134-85-4
M. Wt: 199
InChI Key:
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Description

4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . It is reported to react with titanium tetrachloride to afford binary adducts .


Synthesis Analysis

The synthesis of 4-bromo-1H-pyrazole has been reported in various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C5H7BrN2 and has a molecular weight of 175.03 . The SMILES string representation of the molecule is CCn1cc(Br)cn1 .


Chemical Reactions Analysis

4-Bromopyrazole, a derivative of pyrazole, has been reported to undergo cyanation in the presence of palladium catalysts . It is also reported to react with titanium tetrachloride to afford binary adducts .

Mechanism of Action

While the specific mechanism of action for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole is not explicitly stated in the search results, pyrazoles exhibit tautomerism due to the moving C-N double bond inside the heterocycle .

Safety and Hazards

4-Bromopyrazole is classified under the GHS07 hazard class and has the signal word ‘Warning’. The hazard statements associated with it are H315, H319, and H335 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles . It may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole involves the reaction of 1-ethyl-3-ethynyl-1H-pyrazole with bromine in the presence of a catalyst.", "Starting Materials": [ "1-ethyl-3-ethynyl-1H-pyrazole", "Bromine", "Catalyst (e.g. iron or aluminum bromide)" ], "Reaction": [ "Add bromine to a solution of 1-ethyl-3-ethynyl-1H-pyrazole in a suitable solvent (e.g. chloroform or dichloromethane) at room temperature.", "Add a catalyst (e.g. iron or aluminum bromide) to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Filter the reaction mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole as a white solid." ] }

CAS No.

2624134-85-4

Molecular Formula

C7H7BrN2

Molecular Weight

199

Purity

95

Origin of Product

United States

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